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molecular formula C11H12N4O4 B8336615 5-Aminomethyl-2,3-dimethoxy-7-nitro-quinoxaline

5-Aminomethyl-2,3-dimethoxy-7-nitro-quinoxaline

Cat. No. B8336615
M. Wt: 264.24 g/mol
InChI Key: NPYSGAQZDKLFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117873

Procedure details

13.8 9 (29.7 mmol) of 5-[di-(tert-butoxycarbonyl)amino]methyl-7-nitro-2,3-dimethoxyquinoxaline are stirred at room temperature for 8 hours in 60 ml of trifluoroacetic acid. The reaction mixture is concentrated under reduced pressure and the red oil is well stirred at 0° for one hour with 1N potassium carbonate. The yellow crystals are filtered off, washed with 100 ml of water and 100 ml of a 1:1 mixture of ethyl acetate and hexane, and dried.
[Compound]
Name
9
Quantity
29.7 mmol
Type
reactant
Reaction Step One
Name
5-[di-(tert-butoxycarbonyl)amino]methyl-7-nitro-2,3-dimethoxyquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]([CH2:16][C:17]1[CH:26]=[C:25]([N+:27]([O-:29])=[O:28])[CH:24]=[C:23]2[C:18]=1[N:19]=[C:20]([O:32][CH3:33])[C:21]([O:30][CH3:31])=[N:22]2)C(OC(C)(C)C)=O)=O)(C)(C)C>FC(F)(F)C(O)=O>[NH2:8][CH2:16][C:17]1[CH:26]=[C:25]([N+:27]([O-:29])=[O:28])[CH:24]=[C:23]2[C:18]=1[N:19]=[C:20]([O:32][CH3:33])[C:21]([O:30][CH3:31])=[N:22]2

Inputs

Step One
Name
9
Quantity
29.7 mmol
Type
reactant
Smiles
Name
5-[di-(tert-butoxycarbonyl)amino]methyl-7-nitro-2,3-dimethoxyquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)CC1=C2N=C(C(=NC2=CC(=C1)[N+](=O)[O-])OC)OC
Name
Quantity
60 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the red oil is well stirred at 0° for one hour with 1N potassium carbonate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The yellow crystals are filtered off
WASH
Type
WASH
Details
washed with 100 ml of water and 100 ml of a 1:1 mixture of ethyl acetate and hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NCC1=C2N=C(C(=NC2=CC(=C1)[N+](=O)[O-])OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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